molecular formula C8H14N2O5S B15276178 1-Methyl-1,2-dihydropyridine-3-carboxamide methyl sulfate

1-Methyl-1,2-dihydropyridine-3-carboxamide methyl sulfate

Cat. No.: B15276178
M. Wt: 250.27 g/mol
InChI Key: NZEWLTWQAFMTFX-UHFFFAOYSA-N
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Description

1-Methyl-1,2-dihydropyridine-3-carboxamide methyl sulfate is a chemical compound with a unique structure that includes a dihydropyridine ring

Preparation Methods

The synthesis of 1-Methyl-1,2-dihydropyridine-3-carboxamide methyl sulfate typically involves the reaction of 1-methyl-1,2-dihydropyridine-3-carboxamide with methyl sulfate. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

1-Methyl-1,2-dihydropyridine-3-carboxamide methyl sulfate can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the dihydropyridine ring to a pyridine ring.

    Reduction: This reaction can further reduce the compound to form different derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-1,2-dihydropyridine-3-carboxamide methyl sulfate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-1,2-dihydropyridine-3-carboxamide methyl sulfate involves its interaction with specific molecular targets in biological systems. The compound may act on enzymes or receptors, leading to changes in cellular pathways and physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-Methyl-1,2-dihydropyridine-3-carboxamide methyl sulfate can be compared with other similar compounds such as:

    1-Methyl-1,2-dihydropyridine-3-carboxamide: This compound lacks the methyl sulfate group and may have different chemical and biological properties.

    1-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide: This compound has an oxo group instead of a dihydropyridine ring, leading to different reactivity and applications.

    1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C8H14N2O5S

Molecular Weight

250.27 g/mol

IUPAC Name

methyl hydrogen sulfate;1-methyl-2H-pyridine-3-carboxamide

InChI

InChI=1S/C7H10N2O.CH4O4S/c1-9-4-2-3-6(5-9)7(8)10;1-5-6(2,3)4/h2-4H,5H2,1H3,(H2,8,10);1H3,(H,2,3,4)

InChI Key

NZEWLTWQAFMTFX-UHFFFAOYSA-N

Canonical SMILES

CN1CC(=CC=C1)C(=O)N.COS(=O)(=O)O

Origin of Product

United States

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